BRD0418 was developed through a diversity-oriented synthesis approach, which aims to create a wide variety of chemical structures for biological screening. This compound belongs to a class of inhibitors that interfere with protein-protein interactions, making it a valuable candidate for drug discovery efforts aimed at modulating complex biological pathways .
The synthesis of BRD0418 employs several advanced organic chemistry techniques. The primary method involves:
The technical details include the use of specific reagents and conditions optimized for each step to ensure high yield and purity of the final product .
The molecular structure of BRD0418 is characterized by its unique arrangement of atoms, which contributes to its biological activity. Key features include:
The three-dimensional conformation of BRD0418 is crucial for its binding affinity and specificity towards its biological targets .
BRD0418 undergoes various chemical reactions that are essential for its biological activity. Notable reactions include:
These reactions are analyzed through techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy to elucidate binding kinetics and affinities .
The mechanism of action for BRD0418 involves its role as an inhibitor of specific protein interactions that are pivotal in cellular signaling pathways. The process can be summarized as follows:
Data from cellular assays demonstrate that BRD0418 can significantly reduce cell proliferation in cancer cell lines, highlighting its potential therapeutic efficacy .
BRD0418 exhibits several important physical and chemical properties:
These properties are critical for formulation development and understanding the compound's behavior in biological systems .
BRD0418 has potential applications in various scientific fields:
BRD0418 (CAS No. 1565827-99-7) is a synthetic small molecule with the systematic name 2-[(1S,3S,4aS,9aR)-6-(dimethylamino)-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b][1]benzofuran-3-yl]-N-[(4-phenoxyphenyl)methyl]acetamide. Its molecular formula is C₂₉H₃₂N₂O₅, with a molecular weight of 488.58 g/mol [3] [5]. The compound features a complex tricyclic glycal core fused to a benzofuran system, with a phenoxymethylacetamide side chain (Figure 1). This architecture enables interactions with biological targets through hydrophobic, hydrogen-bonding, and π-stacking mechanisms.
BRD0418 possesses four chiral centers, resulting in multiple potential stereoisomers. The active form adopts the (1S,3S,4aS,9aR) configuration, confirmed by X-ray crystallography and structure-activity relationship (SAR) studies [2]. Stereochemistry critically determines its bioactivity: analogs with the SSR configuration (e.g., BRD8518) exhibit 10-fold greater potency in TRIB1 upregulation than the SRR epimer (e.g., BRD9697), which is inactive at tested concentrations [2]. The stereospecific binding to intracellular targets underscores the necessity for precise synthesis and purification protocols to maintain enantiomeric purity.
BRD0418 demonstrates moderate solubility in dimethyl sulfoxide (DMSO; 55 mg/mL, 112.57 mM), but limited aqueous solubility, necessitating organic solvents for in vitro applications [3] [5]. Stability assessments indicate:
Table 1: Physicochemical Profile of BRD0418
Property | Value | Conditions |
---|---|---|
Solubility in DMSO | 55 mg/mL (112.57 mM) | 25°C; sonication recommended |
Aqueous Solubility | <0.1 mg/mL | PBS, pH 7.4, 25°C |
Partition Coefficient (LogP) | 3.8 (Predicted) | Octanol/water system |
Stability in Solution | >90% integrity retained | -80°C in DMSO, 1 year |
BRD0418 upregulates Tribbles pseudokinase 1 (TRIB1), a key regulator of lipid metabolism. Mechanistically:
This dual reprogramming shifts hepatic metabolism from lipogenesis to lipoprotein clearance (Figure 2). CRISPR-Cas9 knockout studies confirm TRIB1-independent pathways also contribute, suggesting additional targets [4].
BRD0418 exhibits time- and concentration-dependent activity:
Table 2: Gene Expression Changes Induced by BRD0418 (10 μM, 24h)
Gene | Fold Change | Function |
---|---|---|
TRIB1 | ↑3.5 | Pseudokinase; lipid metabolism |
LDLR | ↑2.1 | LDL clearance receptor |
PCSK9 | ↓1.8 | LDLR degradation promoter |
C/EBPα | ↓2.2 | Lipogenesis transcription factor |
SREBF1 | ↔ | Cholesterol synthesis regulator |
Dose-response curves reveal a sigmoidal relationship, with efficacy plateauing at 10 μM. Structural analogs (e.g., BRD8518) show improved potency (EC₅₀ = 0.2 μM), attributed to optimized stereochemistry and trifluoromethyl phenyl modifications [2].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9